REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C[O:8][C:9]([C:11]1[CH:16]=[CH:15][N:14]=[C:13]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=2)[CH:12]=1)=O.O.[OH-].[Na+]>C1COCC1>[N:14]1[CH:15]=[CH:16][C:11]([CH2:9][OH:8])=[CH:12][C:13]=1[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][N:18]=1 |f:0.1.2.3.4.5,8.9|
|
Name
|
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC(=NC=C1)C1=NC=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was further stirred at −10° C. for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
A cooled
|
Type
|
WAIT
|
Details
|
at rt for 20 min
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was further stirred at rt for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Filtration, concentration to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
additional drying under HV
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C(C=C1)CO)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |